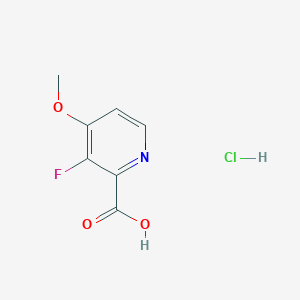

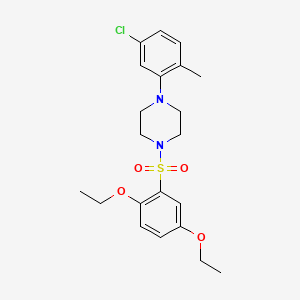

N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide, commonly known as BMS-986177, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis.

Wissenschaftliche Forschungsanwendungen

Antimalarial and Antiviral Potential

N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide derivatives have been investigated for their potential in treating diseases like malaria and COVID-19. A study by Fahim and Ismael (2021) explored the antimalarial activity of sulfonamide derivatives, highlighting their capability to inhibit Plasmodium enzymes crucial for the parasite's life cycle. These compounds also showed promise against SARS-CoV-2 by docking studies on the main protease and Spike glycoprotein, indicating potential use in antiviral therapies (Fahim & Ismael, 2021).

Antimicrobial and Genotoxic Properties

The antimicrobial activities of N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide derivatives have been extensively studied. Benvenuti et al. (1997) reported on the synthesis of benzoimidazole derivatives, including N-[4-(2-amino-benzoimidazole-1-sulfonyl)-phenyl] acetamide, and evaluated their antimicrobial and genotoxic properties. These compounds have shown potential in treating microbial infections due to their significant antimicrobial activity (Benvenuti et al., 1997).

Anticancer Activity

Several studies have focused on the synthesis and evaluation of N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide derivatives for anticancer activity. Ghorab et al. (2015) synthesized novel sulfonamide derivatives and screened them for their cytotoxic activity against cancer cell lines. The research found that some compounds exhibited potent anticancer activities, suggesting their potential as therapeutic agents in cancer treatment (Ghorab et al., 2015).

Enzyme Inhibition

Research has also been directed toward understanding the enzyme inhibition capabilities of N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide derivatives. Abbasi et al. (2019) synthesized compounds with benzodioxane and acetamide moieties, showing substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. These findings suggest potential applications in managing diabetes and Alzheimer's disease (Abbasi et al., 2019).

Photocatalytic Applications

The photocatalytic degradation of pollutants using N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide derivatives has been explored. Jallouli et al. (2017) investigated the degradation of paracetamol, a common analgesic drug, using TiO2 nanoparticles in the presence of UV light, demonstrating the compound's potential in environmental remediation (Jallouli et al., 2017).

Eigenschaften

IUPAC Name |

N-[4-(2-benzylmorpholin-4-yl)sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-15(22)20-17-7-9-19(10-8-17)26(23,24)21-11-12-25-18(14-21)13-16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKUCGHZTHBEAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide](/img/no-structure.png)

![2-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2970753.png)

![1-(2-((2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2970755.png)

![N-(cyanomethyl)-N-cyclopropyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2970757.png)

![3-(4-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2970758.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2970763.png)

![6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2970765.png)

![3-(benzenesulfonyl)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2970770.png)

![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2970773.png)